3-Nitro-2-(trifluoromethoxy)toluene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6F3NO3 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-methyl-3-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6F3NO3/c1-5-3-2-4-6(12(13)14)7(5)15-8(9,10)11/h2-4H,1H3 |
InChI Key |
QBKWROZAAIAQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])OC(F)(F)F |
Origin of Product |
United States |
Synthesis Methodologies for 3 Nitro 2 Trifluoromethoxy Toluene
Direct Functionalization Routes
Direct functionalization routes offer a more streamlined approach to the target molecule by introducing a key functional group in a single step onto a suitably substituted precursor.
Nitration Reactions of 2-(trifluoromethoxy)toluene Precursors
A primary direct method involves the electrophilic nitration of 2-(trifluoromethoxy)toluene. This reaction's success is heavily dependent on the directing effects of the existing methyl and trifluoromethoxy groups. libretexts.orgwikipedia.org
The trifluoromethoxy group (-OCF3) is known to be an ortho, para-directing group in electrophilic aromatic substitution. libretexts.orgwikipedia.org However, unlike the strongly activating methoxy (B1213986) group, the trifluoromethoxy group is deactivating due to the strong inductive electron-withdrawing effect of the fluorine atoms. The methyl group is a well-established ortho, para-directing and activating group. libretexts.org When both are present on the aromatic ring, their combined influence and steric hindrance will determine the position of the incoming nitro group.
Given the positions of the methyl and trifluoromethoxy groups in the precursor, the potential nitration products are 3-nitro, 4-nitro, 5-nitro, and 6-nitro-2-(trifluoromethoxy)toluene. The position of interest, the 3-position, is ortho to the trifluoromethoxy group and meta to the methyl group. The 4- and 6-positions are para and ortho to the methyl group, respectively, and meta to the trifluoromethoxy group. The 5-position is para to the trifluoromethoxy group and meta to the methyl group. The interplay of these electronic and steric factors makes achieving high regioselectivity for the 3-nitro isomer challenging.
Various catalytic systems are employed for the nitration of aromatic compounds to enhance selectivity and yield. While specific catalytic nitration data for 2-(trifluoromethoxy)toluene leading to the 3-nitro isomer is not extensively documented in readily available literature, general approaches can be considered. The use of solid acid catalysts, such as zeolites, has been shown to influence the regioselectivity of nitration reactions, often favoring the para isomer due to steric constraints within the catalyst pores. google.com For instance, the nitration of toluene (B28343) using zeolite ZSM-5 catalysts has been reported to yield a high proportion of p-nitrotoluene. google.com Applying such a system to 2-(trifluoromethoxy)toluene might favor nitration at the 5-position (para to the trifluoromethoxy group).
Mixed acid nitration, typically using a mixture of nitric acid and sulfuric acid, is a common and potent method for nitrating deactivated aromatic rings. cerritos.edu The conditions, including temperature and acid concentration, can be tuned to influence the isomer distribution.
Controlling the regioselectivity in the nitration of 2-(trifluoromethoxy)toluene is a critical aspect. The directing effects of the substituents can be summarized as follows:
-CH₃ group: Ortho, para-directing (positions 3 and 5) and activating. libretexts.org
-OCF₃ group: Ortho, para-directing (positions 3 and 5) and deactivating. libretexts.org
Both groups direct towards the 3 and 5 positions. The electronic activation by the methyl group and the deactivation by the trifluoromethoxy group create a complex scenario. Steric hindrance from the methyl group might disfavor substitution at the adjacent 3-position to some extent, potentially favoring the 5-position. However, the ortho-directing ability of the trifluoromethoxy group would favor the 3-position. Precise control to selectively obtain the 3-nitro isomer would likely require careful optimization of reaction conditions, including the choice of nitrating agent, catalyst, solvent, and temperature.
Trifluoromethoxylation of Nitro-Substituted Toluene Precursors
An alternative direct approach is the trifluoromethoxylation of a suitable nitro-substituted toluene precursor. This would involve introducing the trifluoromethoxy group onto a pre-nitrated toluene ring. A potential starting material for this route would be 2-chloro-3-nitrotoluene (B91179) or 2-hydroxy-3-nitrotoluene (3-methyl-2-nitrophenol).
The conversion of a chloro group to a trifluoromethoxy group can be challenging, often requiring specific reagents and conditions. Nucleophilic trifluoromethoxylation of aryl halides is an area of active research, with various reagents being developed. nih.gov Similarly, the trifluoromethoxylation of phenols can be achieved using electrophilic trifluoromethylating reagents. mdpi.com
Multistep Synthetic Sequences
Multistep syntheses provide a more controlled, albeit longer, route to 3-Nitro-2-(trifluoromethoxy)toluene. This approach allows for the strategic introduction of functional groups, which can help to overcome regioselectivity issues encountered in direct functionalization.
Strategic Introduction of Nitro and Trifluoromethoxy Groups
A plausible multistep synthesis could commence with a more readily available starting material where the relative positions of the initial substituents guide the subsequent reactions.
One such strategy could start from 2-chlorotoluene (B165313). Nitration of 2-chlorotoluene yields a mixture of isomers, including 2-chloro-6-nitrotoluene (B1664060). prepchem.com Although other isomers are formed, 2-chloro-6-nitrotoluene can be isolated. prepchem.com
Synthesis of 2-chloro-6-nitrotoluene: A common method for the synthesis of 2-chloro-6-nitrotoluene is the chlorination of o-nitrotoluene. prepchem.com The reaction is typically catalyzed by iron shavings. prepchem.com
Following the synthesis of 2-chloro-6-nitrotoluene, the next crucial step would be the conversion of the chloro group to a trifluoromethoxy group. This nucleophilic substitution on an electron-deficient aromatic ring (due to the presence of the nitro group) is a key transformation. While specific protocols for this exact substrate are not readily found, methods for the trifluoromethoxylation of activated aryl chlorides exist.
Another multistep approach could involve starting with 2-methylphenol (o-cresol). Nitration of o-cresol (B1677501) would lead to a mixture of nitrated phenols, from which 3-methyl-2-nitrophenol (B1664609) could potentially be isolated. The subsequent step would be the trifluoromethoxylation of the phenolic hydroxyl group. Reagents like trifluoromethyl triflate or other electrophilic trifluoromethoxylating agents could be employed for this transformation.
A summary of a potential multistep synthesis is presented in the table below:
| Step | Starting Material | Reagent(s) | Product |
| 1 | o-Nitrotoluene | Cl₂, Fe | 2-Chloro-6-nitrotoluene |
| 2 | 2-Chloro-6-nitrotoluene | Trifluoromethoxylating agent | This compound |
This route relies on the successful execution of the challenging trifluoromethoxylation step on a sterically hindered and electronically deactivated substrate.
Precursor Design and Retrosynthetic Analysis
A logical retrosynthetic analysis for this compound suggests a pathway that begins with a readily available and inexpensive starting material, 2-cresol (2-methylphenol). The trifluoromethoxy group is introduced first, followed by the nitration of the resulting intermediate. This approach is favored because the directing effects of the methyl and trifluoromethoxy groups can be strategically utilized to achieve the desired 3-nitro substitution pattern.
The key steps in the forward synthesis are:
Trifluoromethoxylation of 2-Cresol: The phenolic hydroxyl group of 2-cresol is converted to a trifluoromethoxy group. This can be achieved through several methods, including reaction with a trifluoromethylating agent.
Nitration of 2-(Trifluoromethoxy)toluene: The intermediate, 2-(trifluoromethoxy)toluene, is then nitrated to introduce the nitro group onto the aromatic ring. The directing effects of the methyl group (ortho, para-directing) and the trifluoromethoxy group (meta-directing and deactivating) will influence the position of the incoming nitro group. The desired 3-nitro isomer is one of the potential products of this reaction.
A general reaction scheme is presented below:
Step 1: Synthesis of 2-(Trifluoromethoxy)toluene
Starting Material: 2-Cresol
Reaction: Trifluoromethoxylation
Product: 2-(Trifluoromethoxy)toluene
Step 2: Synthesis of this compound
Starting Material: 2-(Trifluoromethoxy)toluene
Reaction: Nitration
Product: this compound (along with other isomers)
The successful synthesis relies on controlling the reaction conditions, particularly during the nitration step, to maximize the yield of the desired 3-nitro isomer.
Green Chemistry and Sustainable Synthesis Approaches
In line with the principles of green chemistry, modern synthetic routes aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.org For the synthesis of this compound, several green chemistry strategies can be considered.
Solvent-Free and Aqueous Medium Syntheses
While traditional nitration reactions often employ strong acids and organic solvents, research is ongoing to develop more environmentally benign alternatives. Solvent-free reactions, where the reactants themselves act as the solvent, can significantly reduce waste. Similarly, conducting reactions in an aqueous medium is a desirable green alternative. However, the application of these methods to the specific synthesis of this compound is still an area of active research and development. The challenge lies in the solubility of the non-polar organic substrates in water and the need for effective catalysts that function under these conditions.
Heterogeneous Catalysis in Synthesis
A significant advancement in the green synthesis of nitroaromatic compounds is the use of heterogeneous catalysts. serdp-estcp.mil Solid acid catalysts, such as zeolites, have shown promise in replacing traditional homogeneous acid catalysts like sulfuric acid in nitration reactions. serdp-estcp.millukasiewicz.gov.pl
Advantages of Heterogeneous Catalysts:
Reusability: Heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
Reduced Corrosion: Solid acids are generally less corrosive than liquid superacids, leading to safer handling and less equipment degradation.
Improved Selectivity: The shape-selective nature of some zeolites can influence the regioselectivity of the nitration, potentially increasing the yield of the desired isomer. serdp-estcp.mil
For the nitration of 2-(trifluoromethoxy)toluene, a solid acid catalyst could be employed to facilitate the reaction with nitric acid, thereby avoiding the use of large quantities of sulfuric acid. This approach aligns with the principles of green chemistry by minimizing the production of acidic waste streams.
Purification and Isolation Techniques for Synthetic Intermediates
The synthesis of this compound will invariably produce a mixture of isomers due to the directing effects of the methyl and trifluoromethoxy groups. Therefore, effective purification and isolation techniques are crucial for obtaining the desired product in high purity.
The primary intermediates and the final product mixture are likely to contain ortho, meta, and para isomers of the nitrated compound. The separation of these isomers can be achieved through a combination of physical and chemical methods.
Common Purification Techniques:
Fractional Distillation: This technique is effective for separating compounds with different boiling points. The various nitrotoluene isomers will have slightly different boiling points, allowing for their separation through careful distillation under reduced pressure. oc-praktikum.de
Crystallization: Isomers often have different melting points and solubilities in various solvents. Fractional crystallization can be used to selectively crystallize one isomer from a solution, leaving the others in the mother liquor. google.comsciencemadness.orgsciencemadness.org
Chromatography: Techniques such as column chromatography can be employed for the separation of isomers on a smaller scale, based on their differential adsorption to a stationary phase.
The table below summarizes the potential purification methods for the key intermediates and the final product.
| Compound/Mixture | Potential Impurities (Isomers) | Recommended Purification Technique(s) |
| 2-(Trifluoromethoxy)toluene | Unreacted 2-cresol, side products | Fractional Distillation, Column Chromatography |
| Nitrated 2-(trifluoromethoxy)toluene Mixture | 3-Nitro, 4-Nitro, 5-Nitro, and 6-Nitro isomers | Fractional Distillation, Fractional Crystallization, Column Chromatography |
The choice of purification method will depend on the specific properties of the isomers and the scale of the synthesis. A combination of these techniques is often necessary to achieve high purity of the target compound, this compound.
Chemical Reactivity and Transformation Pathways of this compound
The chemical behavior of this compound is dictated by the interplay of its three distinct functional groups on the toluene backbone: the nitro group (NO₂), the trifluoromethoxy group (OCF₃), and the methyl group (CH₃). These substituents influence the electron density of the aromatic ring and provide specific sites for chemical reactions. This article explores the reactivity of the nitro and trifluoromethoxy groups and the outcomes of electrophilic substitution on the aromatic ring.
Chemical Reactivity and Transformation Pathways of 3 Nitro 2 Trifluoromethoxy Toluene
Single Electron Transfer Pathways
Single Electron Transfer (SET) represents a fundamental process in organic chemistry, initiating a variety of transformations through the generation of radical ion intermediates. In the context of 3-Nitro-2-(trifluoromethoxy)toluene, the electronic properties of the molecule, heavily influenced by the potent electron-withdrawing nitro (NO₂) and trifluoromethoxy (OCF₃) groups, are pivotal in defining its susceptibility to and the nature of its SET pathways.
The core of SET reactivity for this compound lies in the ability of the nitroaromatic system to accept an electron into its lowest unoccupied molecular orbital (LUMO), forming a radical anion. Nitroarenes are well-documented to undergo such processes, acting as electron acceptors in the presence of suitable electron donors, which can range from metals to organic molecules and even other anions. nih.gov The formation of the nitroarene radical anion is often the rate-determining step in subsequent chemical reactions. lookchem.com
The structure of this compound features two powerful electron-withdrawing substituents. The nitro group is known to significantly lower the energy of the LUMO of the benzene (B151609) ring, making the molecule more susceptible to reduction. The trifluoromethoxy group, positioned ortho to the nitro group, further enhances this effect. The OCF₃ group is recognized as a superior electron-withdrawing substituent, even more so than the trifluoromethyl (CF₃) group, and it exerts a strong, long-range inductive effect. nih.govsigmaaldrich.com This synergistic electron withdrawal by both the nitro and trifluoromethoxy groups substantially increases the electron affinity of the aromatic ring, making this compound a potent electron acceptor.
The general pathway for the formation of the radical anion can be depicted as:
Ar(NO₂)(OCF₃) + e⁻ → [Ar(NO₂)(OCF₃)]⁻•
This initial electron transfer can be induced by various means, including chemical reductants, electrochemical methods, or photoinduced processes. For instance, reactions with strong bases, such as potassium tert-butoxide in a suitable solvent like t-butyl alcohol or dimethyl sulfoxide, are known to generate radical anions from nitrotoluenes. nih.govlookchem.com In such cases, the process can be more complex, potentially involving an initial proton transfer followed by electron transfer. acs.org
Once formed, the radical anion of this compound is a key intermediate. The unpaired electron is primarily delocalized over the nitro group and the π-system of the aromatic ring. nih.gov The stability and subsequent reactivity of this radical anion are influenced by the solvent, the nature of the counter-ion, and the reaction conditions. For example, in the presence of a proton source, the nitro group of the radical anion can be protonated, leading to further reduction products.
A significant transformation pathway for nitrotoluene radical anions involves dimerization. For p-nitrotoluene, for instance, its radical anion, generated in a basic solution, can lead to the formation of p,p'-dinitrobibenzyl. lookchem.com A similar pathway could be envisioned for this compound, where the radical anion could dimerize, although the steric hindrance from the ortho-trifluoromethoxy group might influence the feasibility and regioselectivity of such a reaction.
The enhanced electron-accepting property of this compound due to its substituents suggests that its reduction potential would be significantly higher (less negative) compared to nitrobenzene (B124822) or nitrotoluene. This has important implications for its reactivity in SET processes. The trifluoromethyl group is known to enhance the electrophilic character at adjacent reaction sites, and a similar, if not stronger, effect is expected from the trifluoromethoxy group. nih.gov
The table below summarizes the key electronic effects of the substituents and their implications for single electron transfer pathways.
| Substituent | Position | Electronic Effect | Implication for Single Electron Transfer |
| Nitro (NO₂) | 3 | Strong -I, -M (electron-withdrawing) | Lowers LUMO energy, promotes electron acceptance to form a radical anion. |
| Trifluoromethoxy (OCF₃) | 2 | Strong -I (electron-withdrawing) | Further lowers LUMO energy, increases the electron affinity of the ring, making SET more favorable. nih.govresearchgate.net |
| Methyl (CH₃) | 1 | Weak +I (electron-donating) | Slightly raises the energy of the ring orbitals, but its effect is overshadowed by the powerful withdrawing groups. |
Derivatives and Analogues of 3 Nitro 2 Trifluoromethoxy Toluene
Synthesis of Substituted Aromatic Rings and Heterocycles
The activated nature of intermediates derived from 3-Nitro-2-(trifluoromethoxy)toluene makes them suitable for constructing a variety of fused heterocyclic systems. The primary strategy involves leveraging the reactivity of 3-nitro-2H-chromene analogues, which feature a nitro-activated double bond that is highly susceptible to both nucleophilic additions and cycloaddition reactions.
A notable application of related trifluoromethyl-containing nitro-chromenes is in the synthesis of the 5H-chromeno[3,4-b]pyridine scaffold. Research has demonstrated a novel pathway for pyridine (B92270) ring annulation that is significantly influenced by the presence of a trifluoromethyl group. urfu.ru
The synthetic sequence begins with the reaction of a 3-nitro-2H-chromene with an aminoenone, which proceeds via a diastereoselective nucleophilic addition to yield a functionalized 2,3,4-trisubstituted chromane (B1220400). urfu.ru When the substituent at the 2-position of the chromene is a trifluoromethyl (CF3) group, subsequent treatment of the chromane intermediate with acid does not result in simple hydrolysis. Instead, it triggers a cyclization and aromatization cascade to form the 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridine system in good yields. This transformation highlights the dramatic directing effect of the trifluoromethyl group on the reaction outcome. urfu.ru
Table 1: Synthesis of 5-(Trifluoromethyl)-5H-chromeno[3,4-b]pyridines from Chromane Precursors urfu.ru
| Starting Chromane | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| (2R,3R,4S*)-4-(6-Bromo-3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl)-3-(pyrrolidin-1-yl)pent-3-en-2-one | EtOH, H₂O, conc. HCl, reflux, 6 h | 7-Bromo-3,4-dimethyl-5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridine | 78% |
This interactive table summarizes the key transformation step from the chromane intermediate to the final fused pyridine product.
The electron-deficient double bond in 3-nitro-2H-chromene analogues is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This reactivity has been exploited for the stereoselective synthesis of chromeno[3,4-c]pyrrolidines. researchgate.net
In this approach, an unstabilized azomethine ylide is generated in situ from the reaction of sarcosine (B1681465) and paraformaldehyde. This ylide then undergoes a 1,3-dipolar cycloaddition with a 3-nitro-2-(trifluoromethyl)-2H-chromene derivative. The reaction proceeds stereoselectively, yielding the chromeno[3,4-c]pyrrolidine core with a specific trans configuration between the trifluoromethyl group and the nitro group as the major product. researchgate.net The structure and stereochemistry of these complex heterocyclic products have been unequivocally confirmed by X-ray structural analysis. researchgate.net
The reactivity of the nitroalkene moiety within 3-nitro-2H-chromene systems serves as a cornerstone for various cycloaddition strategies to build five-membered heterocycles. wikipedia.org These reactions are often driven by Frontier Molecular Orbital (FMO) theory, where the low-lying LUMO of the nitro-activated alkene readily interacts with the HOMO of a 1,3-dipole. nih.gov
One key strategy is the [3+2] cycloaddition. For instance, silver-catalyzed reactions between 2,2,2-trifluorodiazoethane (B1242873) (a source of the CF3-containing dipole) and activated alkenes have been developed to construct trifluoromethyl-substituted pyrazoles. nih.gov By analogy, a 3-nitro-2H-chromene intermediate derived from this compound would be an excellent substrate for such cycloadditions, leading to novel trifluoromethyl- and chromene-fused pyrazoline or pyrazole (B372694) systems after subsequent elimination or oxidation steps. researchgate.netnih.gov
The fundamental reactivity of chromane and chromene scaffolds can be extended to produce a variety of other fused heterocyclic systems. Synthetic strategies often involve the cyclocondensation of functionalized chromanones or the intramolecular cyclization of appropriately substituted precursors. nih.govmdpi.com
For example, chromeno[4,3-b]pyridine derivatives have been synthesized through the high-pressure, ammonium (B1175870) acetate-mediated cyclocondensation of chroman-4-ones with 3-oxo-2-arylhydrazonopropanals. nih.gov Similarly, chromeno[3,2-c]pyridines can be assembled via multi-step sequences that involve building the pyridine ring onto a pre-existing chromone (B188151) or coumarin (B35378) framework. mdpi.comnih.gov These methods, while not starting from a nitro-toluene, illustrate the versatility of the chromene skeleton in forming diverse annulated products, a potential pathway for derivatives of this compound after its conversion to a chromanone or chromone intermediate.
Exploitation of the Methyl Group for Further Functionalization
The conversion of this compound into the reactive chromene intermediates discussed above necessitates the initial functionalization of the benzylic methyl group. This position is activated by the adjacent aromatic ring, making it susceptible to both oxidation and halogenation reactions. masterorganicchemistry.com
Benzylic Oxidation: The methyl group of this compound can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents. A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄). The reaction typically proceeds by heating the substrate with aqueous KMnO₄. The initial product, 3-nitro-2-(trifluoromethoxy)benzaldehyde, is a key intermediate for synthesizing 3-nitro-2H-chromenes. If the reaction is allowed to proceed under more forcing conditions, the aldehyde will be further oxidized to the corresponding carboxylic acid, 3-nitro-2-(trifluoromethoxy)benzoic acid. This oxidation requires the presence of at least one benzylic hydrogen atom. masterorganicchemistry.com
Benzylic Halogenation: A second crucial transformation is the free-radical halogenation of the benzylic position. Using a reagent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) allows for the selective bromination of the methyl group to yield 1-(bromomethyl)-3-nitro-2-(trifluoromethoxy)benzene. This benzylic bromide is a highly versatile intermediate, capable of undergoing nucleophilic substitution reactions to introduce a wide range of functional groups or to be used in the alkylation of phenols to build the chromene ether linkage. masterorganicchemistry.com
Condensation and Alkylation Reactions
The derivatization of this compound often commences with the reduction of the nitro group to form the key intermediate, 2-methyl-3-aminotoluene (or 3-amino-2-(trifluoromethoxy)toluene). This transformation is crucial as the resulting primary amine is a versatile functional group for building molecular complexity. The synthesis of the related compound 2-amino-3-nitrotoluene from o-toluidine (B26562) is a well-established procedure. orgsyn.org
Condensation Reactions: The amino derivative of this compound can readily undergo condensation reactions with various carbonyl compounds. For instance, reaction with aldehydes and ketones leads to the formation of Schiff bases (imines). A similar reaction has been documented for 2-methyl-3-nitroaniline (B147196), which condenses with 5-nitrothiophene-2-carbaldehyde. iucr.org Furthermore, under specific catalytic conditions, the methyl group, activated by the adjacent nitro group (or other activating groups in its derivatives), can participate in condensation reactions with aromatic aldehydes. researchgate.net
Alkylation Reactions: The amino group of the reduced starting material is a prime site for alkylation. N-alkylation can be achieved using various alkylating agents to yield secondary and tertiary amines. Additionally, more advanced catalytic methods, such as organocatalytic asymmetric allylic alkylation, have been successfully applied to related structures like 2-methyl-3-nitroindoles, suggesting potential for complex and stereoselective alkylation of derivatives of this compound. nih.gov
Below is a table summarizing potential condensation and alkylation reactions for derivatives of this compound.
| Reaction Type | Reactant 1 (Derivative) | Reactant 2 | Product Type | Relevant Analogy |
| Condensation | 3-Amino-2-(trifluoromethoxy)toluene | Aldehyde (R-CHO) | Schiff Base (Imine) | Condensation of 2-methyl-3-nitroaniline with an aldehyde. iucr.org |
| Condensation | 3-Amino-2-(trifluoromethoxy)toluene | Ketone (R-CO-R') | Schiff Base (Imine) | General amine-ketone condensation. |
| Condensation | This compound | Aromatic Aldehyde | Styryl Derivative | Condensation of 2-methyl-3-nitropyridines with aldehydes. researchgate.net |
| Alkylation | 3-Amino-2-(trifluoromethoxy)toluene | Alkyl Halide (R-X) | N-Alkyl/N,N-Dialkyl Amine | Standard N-alkylation of anilines. |
| Allylic Alkylation | Derivative of this compound | Morita-Baylis-Hillman Carbonate | C-Alkylated Product | Asymmetric allylic alkylation of 2-methyl-3-nitroindoles. nih.gov |
Impact of Trifluoromethoxy Group on Derivative Properties
The trifluoromethoxy (-OCF3) group is a critical substituent that imparts unique properties to the derivatives of this compound, distinguishing them from their methoxy (B1213986) (-OCH3) or trifluoromethyl (-CF3) counterparts. Its influence is profoundly felt in the electronic character, steric profile, and conformational preferences of the molecule.
Electronic and Steric Influences
The trifluoromethoxy group is often referred to as a "pseudo-halogen" due to its electronic properties being similar to those of a chlorine or fluorine atom. beilstein-journals.org It is characterized by a powerful electron-withdrawing inductive effect (-I) owing to the high electronegativity of the fluorine atoms, which is only partially counteracted by the electron-donating resonance effect (+R) of the oxygen lone pairs. beilstein-journals.org This net electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution. beilstein-journals.orgmasterorganicchemistry.com
Compared to the trifluoromethyl group (-CF3), which is also strongly electron-withdrawing, the -OCF3 group is considered more lipophilic. beilstein-journals.org The steric bulk of the trifluoromethoxy group is also significant, being larger than a methyl group and influencing the accessibility of adjacent positions on the aromatic ring. orgsyn.org
The following table provides a comparative overview of the properties of the trifluoromethoxy group and other common substituents.
| Substituent | Electronic Effect | Lipophilicity (Hansch π parameter) | Steric Character |
| -OCF₃ | Strong inductive withdrawal (-I), weak resonance donation (+R); overall deactivating | +1.04 beilstein-journals.org | Bulkier than methyl; influences ortho-substitution |
| -OCH₃ | Weak inductive withdrawal (-I), strong resonance donation (+R); overall activating | -0.02 | Planar preferred conformation, less bulky |
| -CF₃ | Strong inductive withdrawal (-I), weak hyperconjugation; strongly deactivating | +0.88 beilstein-journals.orgorgsyn.org | Strong steric hindrance, bulkier than methyl orgsyn.org |
| -Cl | Strong inductive withdrawal (-I), weak resonance donation (+R); overall deactivating | +0.71 | Intermediate steric effect |
| -NO₂ | Strong inductive and resonance withdrawal (-I, -R); strongly deactivating | -0.28 | Can be twisted out of plane to reduce steric strain |
Conformational Analysis of Derivatives
The conformation of derivatives of this compound is heavily dictated by the rotational preference of the trifluoromethoxy group. Unlike methoxy-substituted benzenes (anisoles), which favor a planar conformation where the C-O bond lies in the plane of the benzene (B151609) ring, trifluoromethoxybenzenes strongly prefer an orthogonal conformation. beilstein-journals.orgresearchgate.net In this arrangement, the C-O-C plane is perpendicular to the aromatic ring. researchgate.net This preference is attributed to the electronic effects of the fluorine atoms. researchgate.net
In derivatives of this compound, the presence of substituents at the ortho position (the methyl group and the nitro/amino group) introduces significant steric hindrance. This steric crowding would be expected to lock the trifluoromethoxy group into an orthogonal conformation and create a substantial energy barrier to rotation around the Ar-O bond. nobelprize.org Any rotation away from the perpendicular orientation would lead to severe non-bonded interactions between the fluorine atoms and the adjacent methyl or nitro/amino groups.
| Conformation Type | Defining Dihedral Angle (C₂-C₁-O-C) | Favored by | Reason |
| Planar | ~0° | Anisole (-OCH₃) | Favorable resonance overlap. |
| Orthogonal | ~90° | Trifluoromethoxybenzene (-OCF₃) | Minimization of steric repulsion and electronic factors. beilstein-journals.orgresearchgate.net |
This inherent conformational bias is a critical consideration in the design of new molecules based on the this compound scaffold.
Advanced Spectroscopic and Structural Elucidation of 3 Nitro 2 Trifluoromethoxy Toluene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 3-Nitro-2-(trifluoromethoxy)toluene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its molecular framework.
¹H and ¹³C NMR Chemical Shift Analysis
The proton (¹H) and carbon (¹³C) NMR spectra of this compound are dictated by the electronic effects of its three substituents. The nitro (NO₂) and trifluoromethoxy (OCF₃) groups are strongly electron-withdrawing, which deshields nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, the methyl (CH₃) group is weakly electron-donating.
In the ¹H NMR spectrum, the methyl protons are expected to appear as a singlet in the typical alkyl region. The aromatic protons, due to the complex substitution pattern, would present as a multiplet system. The exact chemical shifts depend on the relative positions of the protons to the electron-withdrawing and -donating groups.
In the ¹³C NMR spectrum, the carbon atom of the methyl group will resonate at a characteristic upfield chemical shift. The aromatic carbons will appear in the range of approximately 110-160 ppm. The carbons directly attached to the electron-withdrawing nitro and trifluoromethoxy groups are expected to be the most deshielded and appear furthest downfield. For instance, in related compounds, carbon chemical shifts are reported relative to the standard, deuteriochloroform (CDCl₃), which appears as a triplet at 77.00 ppm. rsc.orgacs.org
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ | ~2.4 - 2.6 | ~20 - 25 |
| Aromatic H | ~7.5 - 8.2 | --- |
| Aromatic C | --- | ~120 - 155 |
| C-OCF₃ | --- | ~123.7 (q, J ≈ 271 Hz) |
¹⁹F NMR for Trifluoromethyl Moiety Characterization
Fluorine-19 NMR is highly sensitive and provides specific information about the trifluoromethoxy group. nih.gov The ¹⁹F nucleus has a very large chemical shift range, making it an exquisite probe of the local electronic environment. The chemical shift of the -OCF₃ group is influenced by the substituents on the aromatic ring. For trifluoromethoxy-benzene, the ¹⁹F chemical shift is reported, providing a baseline for understanding substituted analogues. spectrabase.com In similar structures, such as methyl 2-(trifluoromethyl)benzoate, the ¹⁹F signal appears at -59.79 ppm. rsc.org For this compound, the signal is expected to be a singlet, as there are no neighboring fluorine atoms, and its chemical shift will reflect the combined electronic effects of the nitro and methyl groups.
Typical ¹⁹F NMR Chemical Shift Ranges
| Functional Group | Chemical Shift Range (ppm) relative to CFCl₃ |
|---|---|
| -CF₃ | +40 to +80 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of substituted aromatics. youtube.commdpi.comlibretexts.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would reveal the coupling between the adjacent aromatic protons, helping to delineate the substitution pattern on the ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the direct assignment of protonated carbons in the molecule, linking the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J and ³J ¹H-¹³C correlations). sdsu.edu This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For example, correlations would be expected from the methyl protons to the adjacent aromatic carbons (C-2 and C-6).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are close to each other, regardless of whether they are coupled through bonds. youtube.com NOESY is invaluable for determining stereochemistry and confirming the spatial proximity of substituents on the ring. researchgate.netresearchgate.net For instance, a NOESY cross-peak between the methyl protons and a specific aromatic proton would confirm their close spatial relationship.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is an excellent method for identifying the key functional groups in this compound. Each group has characteristic absorption frequencies. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching vibrations. researchgate.net The trifluoromethoxy group (-OCF₃) is characterized by strong C-F stretching bands. cdnsciencepub.com The aromatic ring will have C-H and C=C stretching vibrations, and the methyl group will exhibit its own C-H stretching and bending modes. For the related compound 3-nitrotoluene (B166867), characteristic IR absorptions are well-documented. chemicalbook.com Similarly, the IR spectrum for 2-nitro-α,α,α-trifluorotoluene provides valuable reference data. nist.gov
Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Nitro (NO₂) | Asymmetric Stretching | ~1530 - 1550 |
| Nitro (NO₂) | Symmetric Stretching | ~1345 - 1365 |
| C-O-C | Stretching | ~1200 - 1250 |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing symmetric vibrations and bonds within a non-polar environment. nsf.gov Raman is a scattering technique that provides a "fingerprint" of a molecule's vibrational modes. semanticscholar.org In nitroaromatic compounds, the symmetric stretching mode of the nitro group gives a strong Raman signal. aip.orgnih.gov The vibrations of the trifluoromethyl group are also Raman active. ias.ac.innih.govacs.org The aromatic ring breathing mode, a symmetric expansion and contraction of the entire ring, is often a prominent feature in the Raman spectrum of benzene (B151609) derivatives.
Predicted Raman Shifts for this compound
| Functional Group/Vibration | Predicted Raman Shift (cm⁻¹) |
|---|---|
| Aromatic Ring Breathing | ~1000 |
| Nitro (NO₂) Symmetric Stretch | ~1350 |
| CF₃ Symmetric Stretch | ~740 - 790 |
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission properties of a molecule are dictated by the nature of its chromophores and the electronic transitions that can occur upon absorption of electromagnetic radiation. In this compound, the aromatic ring, the nitro group (-NO₂), and the trifluoromethoxy group (-OCF₃) collectively influence its spectroscopic behavior.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of an aromatic compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. For this compound, the benzene ring acts as the primary chromophore, with its characteristic absorption bands being modified by the attached substituents.
The nitro group is a strong chromophore and auxochrome, typically causing a bathochromic (red) shift of the primary benzene absorption bands. For instance, 3-nitrotoluene exhibits a maximum absorption (λmax) around 274 nm. guidechem.com The electronic spectrum is also influenced by the solvent polarity.
The trifluoromethoxy group is known to be electron-withdrawing. Its effect on the UV-Vis spectrum would be to further modulate the electronic transitions of the nitro-substituted benzene ring. The presence of two adjacent substituents in the ortho position (the nitro and trifluoromethoxy groups relative to the methyl group) can lead to steric hindrance. This steric strain may force the nitro group to twist out of the plane of the benzene ring, which can result in a hypsochromic (blue) shift and a decrease in the molar absorptivity (hypochromic effect) of the π → π* transition, as the orbital overlap is reduced. iu.edu
A systematic study of nitroaromatic compounds has shown that mononitrotoluenes generally exhibit a broad absorption band in the 240–250 nm range. iu.edu The addition of more nitro groups tends to increase the absorption intensity and shift it to shorter wavelengths. iu.edu
Table 1: Comparison of UV-Vis Absorption Data for Related Aromatic Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
|---|---|---|---|---|
| Toluene (B28343) | Ethanol | 261 | 224 | Generic Data |
| Nitrobenzene (B124822) | Ethanol | 268.5 | 7,800 | Generic Data |
| 3-Nitrotoluene | 5% Alcohol | 274 | log ε = 3.86 | guidechem.com |
| 2-Nitrotoluene | - | - | - | researchgate.net |
Note: The table presents available data for related compounds to provide a comparative context for the expected spectral properties of this compound.
Based on these observations, the UV-Vis spectrum of this compound is predicted to show a primary absorption band in the range of 260-280 nm, with its exact position and intensity being a cumulative effect of the electronic properties of the nitro and trifluoromethoxy groups and the steric interactions between the ortho substituents.
Fluorescence and Phosphorescence Studies (if applicable)
Aromatic nitro compounds are characteristically known for their weak fluorescence or complete lack thereof at room temperature. This phenomenon is attributed to efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to an excited triplet state (T₁). The strong spin-orbit coupling induced by the nitro group facilitates this process, which effectively quenches the fluorescence.
Consequently, it is highly probable that this compound is non-fluorescent in solution at ambient temperatures. While direct experimental data is absent, this prediction is well-supported by the known photophysical behavior of a vast number of nitroaromatic compounds. uv-vis-spectral-atlas-mainz.org
While fluorescence is typically quenched, many nitroaromatic compounds exhibit phosphorescence, which is emission from the triplet state. This emission is characterized by a longer lifetime and is usually only observable at low temperatures (e.g., 77 K in a frozen matrix) where non-radiative decay pathways are minimized. It is plausible that this compound would display phosphorescence under such cryogenic conditions.
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Solid-State Structure
As of the current literature survey, a single crystal X-ray diffraction structure for this compound has not been reported. Therefore, a detailed description of its crystal system, space group, and precise unit cell dimensions is not possible.
However, based on the known structures of related ortho-substituted toluenes and nitroaromatic compounds, a hypothetical solid-state structure can be discussed. The molecule is expected to crystallize in a common space group for organic compounds, such as P2₁/c or P-1. The packing of the molecules in the crystal lattice would be governed by a combination of steric effects and intermolecular forces.
Conformational Analysis and Intermolecular Interactions in Crystalline State
The conformation of this compound in the solid state will be significantly influenced by the steric and electronic interactions between the adjacent methyl, nitro, and trifluoromethoxy groups.
Conformational Analysis: The rotational barriers around the C-N and C-O bonds will determine the orientation of the nitro and trifluoromethoxy groups relative to the benzene ring.
Nitro Group Conformation: Due to steric hindrance from the neighboring trifluoromethoxy group, the nitro group is likely to be twisted out of the plane of the benzene ring. This out-of-plane rotation would reduce steric repulsion but would also decrease the π-conjugation with the aromatic system.
Trifluoromethoxy Group Conformation: The trifluoromethoxy group also has preferred conformations. Studies on other trifluoromethoxy-substituted aromatics suggest that a conformation where the C-O bond is perpendicular to the plane of the aromatic ring is often favored to minimize steric clashes.
Intermolecular Interactions: In the crystalline state, the molecules of this compound would be held together by a network of weak intermolecular interactions. These are expected to include:
C-H···O Hydrogen Bonds: The hydrogen atoms of the methyl group and the aromatic ring could form weak hydrogen bonds with the oxygen atoms of the nitro group of neighboring molecules.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, which are common in the crystal packing of planar aromatic molecules. The extent and geometry of this stacking would be influenced by the out-of-plane substituents.
Halogen Bonding: While not a classical halogen bond, interactions involving the fluorine atoms of the trifluoromethoxy group with electron-rich regions of adjacent molecules might also contribute to the stability of the crystal lattice.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Toluene |
| Nitrobenzene |
| 3-Nitrotoluene |
| 2-Nitrotoluene |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a way to solve the Schrödinger equation for a given molecule, albeit with certain approximations. These calculations can yield a wealth of information, from the three-dimensional arrangement of atoms to the distribution of electrons and the energies of different electronic states.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of the size of 3-Nitro-2-(trifluoromethoxy)toluene. DFT calculations can be employed to determine the most stable molecular geometry (the arrangement of atoms that has the lowest energy) and to analyze its electronic structure.
For this compound, a DFT optimization would likely reveal a non-planar arrangement of the nitro (NO₂) and trifluoromethoxy (OCF₃) groups relative to the toluene (B28343) ring due to steric hindrance between these adjacent, bulky substituents. The C-N bond of the nitro group and the C-O bond of the trifluoromethoxy group would be predicted to be slightly elongated. The electronic structure would be significantly influenced by the strong electron-withdrawing nature of both the nitro and trifluoromethoxy groups. vaia.comreddit.com This would lead to a notable decrease in electron density on the aromatic ring.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO would likely be concentrated on the nitro group, a characteristic feature of nitroaromatic compounds. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Table 1: Predicted Geometrical Parameters and Frontier Orbital Energies for this compound (Illustrative)
| Parameter | Predicted Value |
| C-N Bond Length (Å) | 1.49 |
| C-O (methoxy) Bond Length (Å) | 1.37 |
| O-N-O Bond Angle (°) | 125 |
| C-O-C Bond Angle (°) | 118 |
| HOMO Energy (eV) | -7.5 |
| LUMO Energy (eV) | -3.2 |
| HOMO-LUMO Gap (eV) | 4.3 |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. nih.gov It is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra. sci-hub.se For this compound, TD-DFT calculations would predict the energies and intensities of electronic transitions. The primary electronic transitions would likely involve the promotion of an electron from the HOMO (on the aromatic ring) to the LUMO (on the nitro group), characteristic of a π → π* transition. The presence of the electron-withdrawing groups would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted toluene. The accuracy of TD-DFT predictions can depend on the choice of the functional, with range-separated functionals often providing better descriptions of charge-transfer excitations. nih.govrsc.org
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. youtube.com Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can provide highly accurate results, often considered the "gold standard" in computational chemistry. nih.govaps.org However, these methods are computationally very demanding. For this compound, high-accuracy ab initio calculations could be used to benchmark the results from more computationally efficient DFT methods, ensuring the reliability of the predicted geometries and energies. researchgate.netyorku.ca Such calculations would be particularly valuable for refining the understanding of the subtle electronic interactions and weak intermolecular forces that might be at play.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. tandfonline.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.
For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) located around the oxygen atoms of the nitro group. researchgate.netnih.gov These regions are indicative of sites that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms of the methyl group and the aromatic ring, indicating sites for nucleophilic attack. The area around the fluorine atoms of the trifluoromethoxy group would also exhibit negative potential. The MEP analysis can thus provide a clear visual guide to the molecule's reactivity towards electrophiles and nucleophiles, which is crucial for predicting its chemical behavior in reactions. mdpi.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study the bonding and electronic structure of molecules in a way that aligns with classical chemical concepts like Lewis structures, hybridization, and charge distribution. wikipedia.orgq-chem.com
NBO analysis for this compound would provide a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. It would quantify the hybridization of the atomic orbitals involved in forming the various bonds within the molecule. For instance, it would describe the sp² hybridization of the carbon atoms in the aromatic ring and the sp³ hybridization of the carbon atom in the methyl group.
Furthermore, NBO analysis can reveal important information about delocalization effects and hyperconjugative interactions. It would likely show significant delocalization of electron density from the aromatic ring to the nitro group, a key feature of nitroaromatic compounds. researchgate.netresearchgate.net The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals can quantify the strength of these electronic delocalizations. The NBO charges on individual atoms would also be calculated, providing a more detailed and chemically intuitive picture of the charge distribution than simple Mulliken population analysis.
Table 2: Predicted NBO Charges on Key Atoms of this compound (Illustrative)
| Atom | Predicted NBO Charge (e) |
| N (of NO₂) | +0.55 |
| O (of NO₂) | -0.40 |
| C (of OCF₃) | +0.80 |
| F (of OCF₃) | -0.35 |
| C (of CH₃) | -0.20 |
Delocalization, Hybridization, and Hyperconjugation Effects
The molecular structure of this compound is characterized by a complex interplay of electron-withdrawing and electron-donating groups attached to the toluene ring. The nitro group (-NO2) is a strong electron-withdrawing group, while the trifluoromethoxy group (-OCF3) also exhibits electron-withdrawing properties due to the high electronegativity of the fluorine atoms. The methyl group (-CH3), in contrast, is a weak electron-donating group.
The presence of the nitro group significantly influences the electron density distribution across the aromatic system. researchgate.net This strong electron-attracting nature of the nitro group can lead to a phenomenon where the Fukui function, a measure of local reactivity, approaches negative values. mdpi.com This is attributed to the nitro group's ability to pull electron density towards itself, affecting the distribution of the highest occupied molecular orbital (HOMO). researchgate.netmdpi.com
Reactivity Indices and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comlibretexts.org The energies and shapes of these orbitals provide crucial information about the molecule's ability to donate or accept electrons. libretexts.orgrsc.org
HOMO-LUMO Gap and Chemical Stability
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For molecules with nitro groups, the strong electron-withdrawing nature of this group can influence the HOMO-LUMO gap. nih.gov In some cases, the presence of nitro groups can lead to a smaller HOMO-LUMO gap, which can be attributed to their strong electron-attracting character. nih.gov
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
Fukui Functions for Nucleophilic and Electrophilic Attacks
Fukui functions are essential descriptors for predicting the local reactivity of atoms within a molecule. researchgate.netmdpi.com They indicate the most likely sites for nucleophilic and electrophilic attacks. mdpi.comresearchgate.net The Fukui function for a nucleophilic attack (f-) is approximated by the density of the HOMO, while the Fukui function for an electrophilic attack (f+) relates to the LUMO density. mdpi.com
The presence of a nitro group can lead to interesting effects on the Fukui function. researchgate.netmdpi.com Studies have shown that nitro groups can induce negative values for the Fukui function (f-), which is not physically intuitive as electron density should always be positive. researchgate.netmdpi.com This phenomenon is linked to the nitro group's strong electron-withdrawing ability, which can cause the HOMO electron density to be very low in certain regions of the molecule. researchgate.netmdpi.com Consequently, low or negative f- values suggest a lack of nucleophilic reactivity at those specific atomic sites. mdpi.com
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials have gained significant attention for their potential applications in technologies like optical data storage and image processing. nih.gov Organic molecules, in particular, can exhibit desirable NLO properties. nih.gov Computational methods, such as Density Functional Theory (DFT), are valuable for predicting the NLO response of molecules. researchgate.net
First Hyperpolarizability Calculations
The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net Calculations of β can help in the design of new materials with enhanced NLO properties. researchgate.net The presence of strong electron-donating and electron-withdrawing groups within a molecule can significantly enhance its NLO response. nih.gov
Structure-NLO Property Relationships
The relationship between a molecule's structure and its NLO properties is a critical area of research. For instance, the presence of a nitro group, a strong electron acceptor, has been shown to be beneficial for enhancing the NLO response in certain molecular frameworks. nih.govresearchgate.net The charge transfer from a donor part of the molecule to an acceptor part, often facilitated by a π-conjugated system, is a key factor for high NLO activity. nih.gov The arrangement and nature of substituent groups on an aromatic ring can therefore be tailored to optimize the NLO properties of a compound. mdpi.com
Applications in Advanced Materials and Fine Chemical Synthesis
Building Block in Organic Synthesis
The strategic placement of reactive functional groups on the aromatic ring of 3-Nitro-2-(trifluoromethoxy)toluene makes it a valuable starting material in organic synthesis. The nitro group can be readily transformed into other functionalities, such as an amino group, which opens up a wide array of subsequent chemical modifications.
Precursor for Complex Organic Scaffolds
The reduction of the nitro group in this compound to an aniline (B41778) derivative is a pivotal transformation, yielding 2-(trifluoromethoxy)-3-methylaniline. This resulting aniline is a key intermediate for the synthesis of more complex molecular frameworks. For instance, this aniline derivative can undergo various coupling reactions, such as the Buchwald-Hartwig amination, to form larger, functionalized molecules. The presence of the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of the final products, properties that are highly desirable in medicinal chemistry and agrochemical research mdpi.com.
Recent studies have highlighted the use of substituted anilines in the synthesis of biologically active compounds, such as 6-arylaminoflavones, through palladium-catalyzed cross-coupling reactions mdpi.com. While not directly employing this compound, these methodologies demonstrate a clear synthetic pathway where its corresponding aniline could be a valuable precursor for creating libraries of complex heterocyclic compounds with potential therapeutic applications.
Utility in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The derivatives of this compound, particularly after reduction of the nitro group to an amine, are well-suited for participation in various MCRs. For example, the resulting 2-(trifluoromethoxy)-3-methylaniline can serve as the amine component in Ugi or Passerini reactions, leading to the rapid assembly of diverse and complex molecular scaffolds.
Nitro compounds themselves can also be employed in MCRs. For instance, the nitro group can act as a precursor for the in-situ generation of other reactive species or can direct the regioselectivity of the reaction. The development of novel MCRs involving nitro compounds continues to be an active area of research, with applications in the synthesis of pharmaceutically relevant heterocycles nih.gov.
Intermediates for Functional Materials
The unique electronic properties conferred by the trifluoromethoxy and nitro groups make this compound an attractive intermediate for the synthesis of functional materials with tailored optical and electronic characteristics.
Precursors for Optoelectronic Materials (e.g., NLO chromophores, polymeric films)
Nonlinear optical (NLO) materials are crucial for a range of applications in optoelectronics, including high-speed data communication and optical signal processing. The design of NLO chromophores often involves the strategic placement of electron-donating and electron-withdrawing groups on a conjugated molecular backbone.
The amino derivative of this compound can serve as a potent electron-donating group in such "push-pull" systems. The trifluoromethoxy group, being strongly electron-withdrawing, can further enhance the NLO response of the chromophore. By coupling the aniline derived from this compound with a suitable electron-acceptor moiety, novel NLO chromophores with potentially high hyperpolarizabilities can be synthesized.
Furthermore, these chromophores can be incorporated into polymeric films. The presence of the trifluoromethyl group can improve the solubility and processability of the resulting polymers, facilitating the fabrication of high-quality thin films for optoelectronic devices nih.govresearchgate.net. Research has shown that polymers containing trifluoromethyl groups often exhibit enhanced thermal stability and low dielectric constants, which are advantageous for electronic applications acs.orgacs.orgcanada.ca.
Table 1: Potential Optoelectronic Applications of this compound Derivatives
| Application Area | Role of this compound Derivative | Key Functional Groups | Potential Advantages |
| Nonlinear Optical (NLO) Chromophores | Precursor to the electron-donating part of a push-pull system. | Amino group (from reduced nitro group), Trifluoromethoxy group. | Enhanced hyperpolarizability, improved thermal stability. |
| Polymeric Films for Electronics | Monomer precursor for polymers with low dielectric constants. | Trifluoromethoxy group. | Low moisture absorption, good processability, thermal stability. |
Role in Polymer and Supramolecular Chemistry
The trifluoromethoxy group can play a significant role in directing the self-assembly of molecules in supramolecular chemistry. The unique properties of fluorine, including its high electronegativity and the specific nature of fluorine-involved non-covalent interactions, can be exploited to create highly ordered supramolecular structures. For example, arene-perfluoroarene interactions can drive the formation of columnar mesophases in liquid crystals researchgate.net.
In polymer chemistry, the incorporation of trifluoromethoxy-containing monomers can lead to polymers with desirable properties such as high thermal stability, good solubility in organic solvents, and low water absorption researchgate.netacs.org. These characteristics make them suitable for applications in high-performance materials and specialty polymers. The aniline derived from this compound could be polymerized to form polyanilines or used as a monomer in the synthesis of polyimides or polyamides with tailored properties.
Agrochemical Intermediates
Substituted nitrotoluenes are important intermediates in the synthesis of various agrochemicals acs.org. The trifluoromethyl and trifluoromethoxy groups are known to enhance the biological activity of many pesticides and herbicides by increasing their metabolic stability and membrane permeability beilstein-journals.org.
The reduction of this compound to 2-(trifluoromethoxy)-3-methylaniline provides a key building block for the synthesis of a variety of agrochemically active compounds. This aniline can be further modified through diazotization, halogenation, or coupling reactions to introduce other functionalities necessary for pesticidal or herbicidal activity. The combination of the trifluoromethoxy group and the substitution pattern on the aromatic ring can lead to the discovery of new agrochemicals with improved efficacy and selectivity.
Synthesis of Herbicides and Pesticides (excluding efficacy studies)
Nitroaromatic compounds are foundational intermediates in the agrochemical industry. The nitro group can be readily reduced to an aniline, which then serves as a key precursor for a wide array of herbicides and pesticides. For instance, the related compound 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene is utilized as a chemical intermediate for herbicides. nih.gov Similarly, 3-aminobenzotrifluoride, produced via the nitration of trifluorotoluene followed by reduction, is a precursor to the herbicide fluometuron. rsc.org
The synthesis of this compound would likely proceed via the electrophilic nitration of 2-(trifluoromethoxy)toluene. The reaction typically involves a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. cerritos.eduoc-praktikum.de The directing effects of the existing substituents on the toluene (B28343) ring (the methyl and trifluoromethoxy groups) would govern the position of the incoming nitro group.
Once synthesized, this compound can be converted into a variety of agrochemical scaffolds. The primary transformation is the reduction of the nitro group to an amine, yielding 3-Amino-2-(trifluoromethoxy)toluene. This aniline derivative can then undergo further reactions, such as diazotization or condensation, to form active herbicidal or pesticidal molecules.
| Reaction Step | Reactants | Typical Reagents | Product | Potential Application |
|---|---|---|---|---|
| Nitration | 2-(Trifluoromethoxy)toluene | HNO₃/H₂SO₄ | This compound | Intermediate Formation |
| Reduction | This compound | H₂/Pd/C or Fe/HCl | 3-Amino-2-(trifluoromethoxy)toluene | Precursor to Active Ingredient |
Structure-Activity Relationships in Agrochemical Design (chemical aspects only)
The design of modern agrochemicals heavily relies on understanding the structure-activity relationship (SAR), which describes how a molecule's chemical structure influences its biological activity. The inclusion of fluorine-containing groups like trifluoromethoxy (-OCF₃) is a common strategy in agrochemical development to enhance efficacy. nih.gov
The trifluoromethoxy group possesses strong electron-withdrawing properties due to the high electronegativity of the fluorine atoms. This electronic effect can significantly alter the chemical properties of the aromatic ring and other functional groups within the molecule. In the context of agrochemical design, these modifications can influence:
Binding Affinity: The electronic nature of the -OCF₃ group can affect how the molecule interacts with the active site of a target enzyme or receptor in a pest or weed.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation within the target organism and the environment. This can lead to longer-lasting activity.
Lipophilicity: The -OCF₃ group increases the lipophilicity (oil-solubility) of a molecule, which can enhance its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.
Industrial Chemical Manufacturing
The transition from laboratory-scale synthesis to industrial manufacturing requires careful consideration of process development, optimization, and scale-up to ensure safety, efficiency, and economic viability.
Process Development and Optimization
While specific process development data for this compound is not publicly available, studies on the nitration of the closely related compound trifluoromethoxybenzene (TFMB) provide a valuable model. acs.orgresearchgate.net Research into the continuous flow nitration of TFMB in a microchannel reactor systematically investigated several key process parameters to optimize the reaction. researchgate.net
These critical parameters, which would also be central to developing a process for this compound, include:
Temperature: Nitration reactions are highly exothermic. Precise temperature control is crucial for safety and to minimize the formation of unwanted by-products.
Residence Time: In a flow reactor, the time the reactants spend in the reaction zone directly impacts conversion rates.
Sulfuric Acid Strength: The concentration of the sulfuric acid catalyst affects the rate and completeness of the reaction.
Flow Rate: The rate at which reactants are introduced can influence mixing and heat transfer efficiency.
Optimization studies on TFMB nitration found that these parameters had a significant effect on the conversion of the starting material, while product selectivity was most sensitive to the reaction temperature. acs.orgresearchgate.net
| Process Parameter | Effect on Reaction | Optimization Goal |
|---|---|---|
| Temperature | Influences reaction rate and selectivity | Maximize desired isomer, ensure safety |
| Residence Time | Determines extent of conversion | Achieve high conversion without over-reaction |
| Sulfuric Acid Strength | Affects catalytic activity | Use optimal concentration for efficiency |
| Flow Rate | Impacts mixing and heat transfer | Ensure controlled and stable operation |
Data based on studies of trifluoromethoxybenzene nitration. acs.orgresearchgate.net
Scale-Up Considerations
Scaling up nitration reactions from the lab bench to industrial production presents significant challenges, primarily related to safety and maintaining product quality. Continuous flow chemistry, as opposed to traditional batch processing, offers several advantages for this type of reaction. ucd.ie
Key scale-up considerations include:
Heat Transfer: The high surface-area-to-volume ratio in microreactors or tubular reactors allows for superior heat dissipation compared to large batch vessels, mitigating the risk of thermal runaway. ucd.ie
Mixing Efficiency: Continuous flow systems ensure rapid and consistent mixing of reactants, which can lead to improved yields and selectivity.
Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given moment, significantly improving the safety profile of the operation.
A successful scale-up strategy for the nitration of trifluoromethoxybenzene involved moving from a laboratory-scale microreactor to a larger, distributed packed tubular reactor. This approach achieved excellent performance, enabling production on a kilogram-scale, demonstrating a viable path for the industrial manufacturing of related compounds like this compound. acs.orgresearchgate.net
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Pathways
The pursuit of more efficient and sustainable methods for the synthesis of 3-Nitro-2-(trifluoromethoxy)toluene and its derivatives remains a critical area of future research. Current synthetic strategies often involve the nitration of toluene (B28343), which can lead to a mixture of isomers, necessitating purification steps. wikipedia.orgnih.gov Future work will likely focus on developing regioselective synthetic routes that can directly and selectively introduce the nitro and trifluoromethoxy groups at the desired positions.
Key areas for exploration include:
Catalytic Nitration: Investigating novel catalysts that can direct the nitration of 2-(trifluoromethoxy)toluene to favor the 3-nitro isomer. This could involve the use of shape-selective zeolites or specifically designed transition metal catalysts.
Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control for nitration reactions, which are often highly exothermic.
Exploration of New Reactivity Modes and Transformations
The interplay between the electron-withdrawing nitro group and the trifluoromethoxy group on the toluene scaffold presents a rich landscape for exploring new chemical reactions. Future research will likely delve into uncovering and harnessing the unique reactivity of this compound.
Emerging trends in this area may include:
C-H Activation: The development of catalytic systems that can selectively activate and functionalize the C-H bonds of the methyl group or the aromatic ring would open up new avenues for creating complex derivatives.
Asymmetric Transformations: The presence of the nitro group can influence the stereochemical outcome of reactions at the benzylic position. Future studies will likely focus on developing enantioselective transformations of the methyl group, leading to chiral building blocks for pharmaceuticals and other fine chemicals.
Photoredox Catalysis: The use of visible light-driven photoredox catalysis could enable novel transformations of this compound under mild reaction conditions, potentially leading to the discovery of unprecedented reaction pathways. rsc.org
Design and Synthesis of Advanced Functional Materials
The unique electronic properties imparted by the nitro and trifluoromethoxy substituents make this compound an attractive building block for the design and synthesis of advanced functional materials.
Future research directions in this domain are expected to focus on:
Organic Electronics: Incorporating the this compound motif into conjugated polymer backbones or small molecules could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the substituents can be exploited to tune the electronic energy levels of these materials.
Metal-Organic Frameworks (MOFs): The nitro group can serve as a coordination site for metal ions, enabling the construction of novel MOFs. These materials could exhibit interesting properties for gas storage, separation, and catalysis. magtech.com.cn
Fluorescent Probes: The nitroaromatic scaffold is a common feature in fluorescent probes designed for detecting specific analytes or biological events, such as hypoxia. mdpi.com Future work could involve the development of new fluorescent sensors based on derivatives of this compound.
Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work will be crucial for accelerating progress in the study of this compound. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into reaction mechanisms and predict the electronic properties of new materials. rsc.org
Future research will likely see an increased integration of these approaches:
Reaction Mechanism Elucidation: Computational modeling can be used to understand the intricate details of reaction pathways, helping to optimize reaction conditions and design more efficient catalysts. acs.org
Materials by Design: Computational screening of virtual libraries of derivatives of this compound can help identify promising candidates for specific applications before their synthesis and experimental characterization, saving time and resources.
Spectroscopic Analysis: Computational methods can aid in the interpretation of complex spectroscopic data, such as NMR and mass spectrometry, facilitating the characterization of new compounds. google.com
Stereoselective Synthesis of Complex Derivatives
The development of methods for the stereoselective synthesis of complex molecules derived from this compound is a significant and challenging area of future research. The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active compounds.
Key research avenues in this area include:
Asymmetric Catalysis: The development of new chiral catalysts for reactions involving this compound will be essential for accessing enantiomerically pure derivatives. This includes catalysts for asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters into molecules derived from this compound is another important strategy.
Organocatalysis: The use of small organic molecules as catalysts for stereoselective transformations offers a powerful and often more sustainable alternative to metal-based catalysts. Future research will likely explore the application of organocatalysis to the synthesis of chiral derivatives of this compound.
Q & A
Q. Key Considerations :
Q. Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 68–72 | >95% |
| Purification | Hexane/EtOAc (8:2) | 85 | >99% |
Basic Research: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
Q. Table 2: Key Spectral Data
| Technique | Characteristic Peaks |
|---|---|
| ¹H NMR | δ 2.5 (CH₃), 7.8–8.2 (aromatic H) |
| ¹³C NMR | δ 140–150 (C-NO₂), 120–125 (CF₃O) |
| FT-IR | 1520 cm⁻¹ (NO₂), 1280 cm⁻¹ (CF₃O) |
Advanced Research: How does the trifluoromethoxy group influence the electronic properties and reactivity of the toluene backbone?
Methodological Answer:
The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent due to its inductive (-I) effect, which:
Deactivates the Ring : Reduces electron density, making electrophilic substitutions (e.g., nitration) slower but more regioselective for meta positions .
Enhances Stability : Increases resistance to oxidation, as seen in stability tests under H₂O₂/acidic conditions .
Modulates Lipophilicity : LogP values increase by ~1.5 units compared to non-fluorinated analogs, impacting solubility in organic solvents .
Q. Experimental Validation :
- DFT Calculations : HOMO-LUMO gaps confirm reduced electron density at the ortho and para positions .
- Hammett Constants : σₚ values for -OCF₃ (~0.45) align with observed meta-directing behavior .
Advanced Research: What strategies address contradictory data in chromatographic purity analysis, especially with co-eluting impurities?
Methodological Answer:
Multi-Detector HPLC :
- Use a diode array detector (DAD) to compare UV-Vis spectra (200–400 nm) of peaks.
- Confirm with LC-MS to identify impurities via molecular weight .
Orthogonal Methods :
- GC-MS : Volatile impurities can be separated using a DB-5 column.
- 2D-TLC : Hexane/acetone (9:1) followed by chloroform/methanol (95:5) resolves co-eluting species .
Spiking Experiments : Add authentic standards of suspected impurities (e.g., 2-nitro isomers) to confirm retention times .
Case Study : A 2023 study resolved a 95% pure sample to 99% purity using preparative HPLC with a C18 column and acetonitrile/water gradient .
Basic Research: What safety protocols are critical when handling this compound?
Methodological Answer:
Q. Table 3: Hazard Codes (GHS)
| Code | Risk |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Advanced Research: How can computational models predict nitration regioselectivity in trifluoromethoxy-substituted toluenes?
Methodological Answer:
Density Functional Theory (DFT) :
- Calculate Fukui indices to identify nucleophilic sites.
- Example: For 2-(trifluoromethoxy)toluene, the 3-position shows the highest electrophilic susceptibility (Fukui f⁺ = 0.12) .
Molecular Dynamics (MD) : Simulate transition states to compare activation energies for meta vs. para pathways .
Limitations :
- Solvent effects (e.g., H₂SO₄ polarity) are often oversimplified.
- Steric hindrance from -CF₃O may require force-field adjustments .
Case Study : A 2024 study achieved 89% accuracy in predicting nitration outcomes using DFT/B3LYP/6-311+G(d,p) with implicit solvation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
